N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride
Description
The dihydrochloride salt enhances solubility, a common modification for pharmaceutical intermediates. Its molecular weight is 198.31 g/mol (C₁₁H₂₃Cl₂N₂O), and it is classified as a building block in medicinal chemistry . Synthesis typically involves alkylation of the piperidine core, followed by salt formation using HCl-EA (hydrochloric acid in ethyl acetate), as seen in analogous procedures .
Properties
Molecular Formula |
C11H24Cl2N2O |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
N-methyl-1-(oxan-4-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12-10-2-6-13(7-3-10)11-4-8-14-9-5-11;;/h10-12H,2-9H2,1H3;2*1H |
InChI Key |
KDPXMTUTGIOSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2CCOCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis predominantly involves nucleophilic substitution reactions where a halogenated oxane derivative reacts with a piperidine derivative under controlled conditions. The key steps include:
Step 1: Preparation of Halogenated Oxane Intermediate
The oxane ring (tetrahydropyran) is functionalized at the 4-position with a suitable leaving group, typically a halogen such as chlorine or bromine, to enable nucleophilic substitution.Step 2: Nucleophilic Substitution with N-methylpiperidin-4-amine
The nucleophile, N-methylpiperidin-4-amine, attacks the electrophilic carbon bearing the halogen in the oxane ring, leading to the formation of the N-methyl-1-(oxan-4-yl)piperidin-4-amine intermediate.Step 3: Formation of Dihydrochloride Salt
The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid, which improves the compound’s crystallinity and stability.
Reaction Conditions and Solvents
- Solvents: Common solvents include dichloromethane, ethanol, or other polar aprotic solvents that facilitate nucleophilic substitution.
- Temperature: Mild heating (typically 40–80°C) is often required to drive the substitution reaction to completion.
- Reaction Time: The reaction time varies from several hours to overnight, depending on reagent purity and solvent choice.
Industrial Scale Synthesis
Industrial production scales up the above laboratory procedures with:
- Use of industrial-grade reagents and solvents.
- Precise control of temperature, pH, and reaction time to maximize yield and purity.
- Purification through recrystallization or chromatographic methods to obtain high-purity dihydrochloride salt.
Multi-Step Synthesis for Derivatives
For derivatives such as 3,4-dimethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, multi-step synthesis is employed involving:
- Protection and deprotection of sensitive functional groups to avoid side reactions.
- Stepwise introduction of sulfonamide and other aromatic groups.
- Characterization of intermediates by Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and Infrared Spectroscopy to ensure structural integrity.
Data Table: Summary of Preparation Methods
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation of oxane at 4-position | Halogenating agent (e.g., PCl5, SOCl2) | Generates reactive intermediate |
| 2 | Nucleophilic substitution with N-methylpiperidin-4-amine | Solvent: dichloromethane or ethanol; Temp: 40–80°C | Forms free base intermediate |
| 3 | Salt formation | Hydrochloric acid (HCl) | Produces dihydrochloride salt for stability |
| 4 | Purification | Recrystallization or chromatography | Ensures high purity for applications |
| 5 | Multi-step synthesis for derivatives | Protection/deprotection, sulfonamide introduction | Used for complex pharmacological derivatives |
Analysis of Preparation Methodologies
Advantages
- The nucleophilic substitution approach is straightforward and adaptable to scale-up.
- Formation of the dihydrochloride salt enhances compound stability and handling.
- Multi-step synthesis allows for structural diversification, enabling medicinal chemistry applications.
Challenges
- Halogenation of oxane must be carefully controlled to avoid overreaction or degradation.
- Reaction conditions require optimization to prevent side reactions and maximize yield.
- Purification steps can be resource-intensive, especially for industrial-scale production.
Comparative Perspective
Compared to other piperidine-oxane derivatives, the preparation of this compound benefits from:
- The relatively simple nucleophilic substitution mechanism.
- The ability to modify the piperidine nitrogen with methyl groups to tune biological activity.
- The dihydrochloride salt form, which is preferred for pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain neurotransmitter receptors, leading to its potential therapeutic effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride with similar compounds:
Key Observations:
- Polarity : The oxan-4-yl group in the target compound confers moderate polarity compared to aromatic (e.g., 3-methoxybenzyl) or sulfur-containing (e.g., tetrahydrothiopyran-4-yl) substituents.
- Salt Form : All listed compounds are dihydrochloride salts, optimizing solubility for biological testing.
Pharmacological Potential
- Kv1.5 Potassium Channel Modulation : Piperidin-4-amine derivatives with aromatic substituents (e.g., DDO-02003) are investigated as ion channel modulators .
- Target Specificity : Thiazole-containing analogs may interact with enzymes or receptors via heterocyclic π-stacking, whereas sulfur-containing variants (e.g., tetrahydrothiopyran-4-yl) could influence redox activity .
Biological Activity
N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride is a synthetic compound characterized by its unique structural features, including a piperidine ring substituted with an oxan moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 271.22 g/mol. The compound features a piperidine ring with a methyl group at the nitrogen atom and an oxan (tetrahydrofuran) moiety, which enhances its solubility and stability compared to its free base form.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 271.22 g/mol |
| Solubility | High (in dihydrochloride form) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects. The precise mechanisms may vary depending on the specific biological context and application.
Pharmacological Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant properties, potentially due to their ability to influence neurotransmitter systems.
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents, indicating that this compound could also possess such activities .
- Enzyme Interaction Studies : The compound has been employed in studies investigating enzyme interactions, which are critical for understanding its pharmacodynamics.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antifilarial Activity
A study evaluated a related compound for its antifilarial effects against Brugia malayi. Results showed significant adulticidal (53.6%) and microfilaricidal (46.0%) activity at a dose of 300 mg/kg over five days, suggesting potential for developing new antifilarial agents .
Study 2: Antidepressant Potential
Research into the antidepressant effects of piperidine derivatives indicated that modifications in the oxan moiety could enhance efficacy in modulating serotonin pathways, supporting further investigation into this compound as a candidate for depression treatment.
Comparative Analysis with Similar Compounds
The unique structural characteristics of this compound differentiate it from other piperidine derivatives. A comparison with similar compounds highlights its distinctive properties:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-aminedihydrochloride | Tetrahydrofuran ring | Potential antidepressant activity |
| 1-{[5-(oxan-4-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-amines | Oxazole substitution | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between a piperidine derivative and oxan-4-ylmethyl halide, followed by N-methylation and salt formation. Key steps include:
- Reacting piperidin-4-amine with oxan-4-ylmethyl chloride in the presence of a base (e.g., triethylamine) under inert conditions .
- Methylation using methyl iodide or dimethyl sulfate, followed by purification via recrystallization or column chromatography.
- Conversion to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol .
- Purity Optimization : Use continuous flow processes to minimize side reactions and automated systems for precise stoichiometric control . Confirm purity via HPLC (>98%) and NMR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve the piperidine ring conformation, oxan-4-yl substituent, and methyl group positions. Aromatic protons in related benzyl analogs appear at δ 7.2–7.4 ppm, while piperidine protons show δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ and fragment patterns, particularly cleavage at the piperidine-oxan-4-yl bond .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability in aqueous solutions .
Q. What are the primary applications of this compound in preclinical research?
- Receptor Modulation : Structural analogs (e.g., 1-(3-fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride) exhibit histamine H3 receptor inverse agonism, suggesting potential for neurological studies (e.g., sleep disorders) .
- Enzyme Inhibition : Piperidine derivatives with sulfonyl or benzyl groups show enzyme inhibition via active-site interactions (e.g., hydrogen bonding with amino acid residues) .
- Chemical Intermediate : Used in synthesizing neuroactive or antimicrobial agents due to its stable dihydrochloride form and solubility in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in NOESY cross-peaks may arise from conformational flexibility of the oxan-4-yl group.
- Methodology :
Perform variable-temperature NMR to identify dynamic equilibria between chair and boat conformations .
Compare experimental IR stretching frequencies (C-O-C at ~1100 cm⁻¹) with DFT-calculated spectra .
Use X-ray crystallography to resolve absolute configuration, particularly if chiral centers are present .
Q. What experimental design considerations are critical for optimizing receptor-binding assays?
- Binding Affinity Studies :
- Use radiolabeled ligands (e.g., [3H]-histamine for H3 receptor assays) and competitive displacement protocols .
- Control for pH (6.5–7.5) and ionic strength (150 mM NaCl) to mimic physiological conditions .
- Data Interpretation :
- Address false positives by running parallel assays with mutated receptors (e.g., Ala substitutions in binding pockets) .
- Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 and Ki values .
Q. How can stability challenges in aqueous formulations be mitigated for in vivo studies?
- Degradation Pathways : Hydrolysis of the oxan-4-yl ether under acidic conditions (e.g., gastric pH) may reduce bioavailability .
- Stabilization Strategies :
Use lyophilized formulations reconstituted in phosphate-buffered saline (PBS) immediately before administration .
Encapsulate in PEGylated liposomes to protect against enzymatic degradation and enhance plasma half-life .
- Analytical Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS quantification .
Q. What computational methods are suitable for predicting off-target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB, ChEMBL). Focus on GPCRs and ion channels due to piperidine’s structural prevalence in neuroactive compounds .
- Machine Learning : Train QSAR models on datasets of piperidine derivatives with known off-target profiles (e.g., hERG channel inhibition) .
- Validation : Confirm predictions via patch-clamp electrophysiology or calcium flux assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
